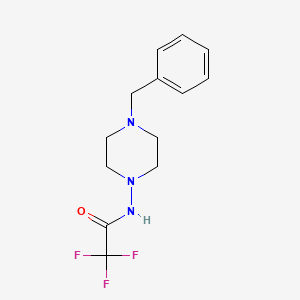

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUANYMEKAADGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678177 | |

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198285-47-0 | |

| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

Foreword: The Strategic Importance of Trifluoroacetamides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoroacetyl group, in particular, has emerged as a valuable moiety for enhancing metabolic stability, altering basicity, and improving membrane permeability of drug candidates. This guide provides an in-depth technical overview of the synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, a compound of interest for researchers and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a derivative of 1-benzylpiperazine, a compound known for its diverse biological activities. The introduction of a trifluoroacetamide group at the N-1 position of the piperazine ring significantly alters the electronic and lipophilic character of the parent molecule. This modification can lead to favorable changes in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a topic of interest for the development of novel therapeutic agents.

This guide will elucidate a robust and reproducible synthetic pathway to this target molecule, detailing the underlying chemical principles, a step-by-step experimental protocol, and comprehensive characterization methods.

Synthetic Strategy and Mechanistic Considerations

The most direct and efficient method for the synthesis of this compound is the N-acylation of 1-benzylpiperazine with a suitable trifluoroacetylating agent. Among the various reagents available, trifluoroacetic anhydride (TFAA) is a common and highly effective choice for this transformation.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine in 1-benzylpiperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group, resulting in the formation of the desired N-trifluoroacetylated product.

To facilitate the reaction and neutralize the trifluoroacetic acid byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically employed. The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene are preferred to avoid unwanted side reactions with the highly reactive TFAA.

Reaction Scheme:

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. All reagents should be of high purity, and solvents should be anhydrous.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |

| 1-Benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | 1.76 g (10 mmol) | Sigma-Aldrich, ≥98% |

| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | 2.52 g (1.70 mL, 12 mmol) | Sigma-Aldrich, ≥99% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 g (2.09 mL, 15 mmol) | Sigma-Aldrich, ≥99.5%, anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Sigma-Aldrich, anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | Laboratory prepared |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | Laboratory prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Sigma-Aldrich, ≥99% |

| Diethyl Ether | C₄H₁₀O | 74.12 | For washing | Sigma-Aldrich, anhydrous |

| Hexanes | C₆H₁₄ | - | For washing | Sigma-Aldrich, anhydrous |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzylpiperazine (1.76 g, 10 mmol) and anhydrous dichloromethane (40 mL).

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.09 mL, 15 mmol) dropwise to the stirred solution.

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.70 mL, 12 mmol) dropwise over a period of 10-15 minutes. A white precipitate of triethylammonium trifluoroacetate may form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 20 mL of saturated sodium bicarbonate solution to neutralize any remaining TFAA and trifluoroacetic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for a crystalline product, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be employed. This should yield this compound as a white to off-white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization of the Final Product

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), and the piperazine ring protons. Due to the amide bond, the piperazine protons adjacent to the nitrogen may show distinct signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide (~155-160 ppm, coupled to fluorine), the trifluoromethyl carbon (~115-120 ppm, a quartet due to C-F coupling), and the carbons of the benzyl and piperazine moieties.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum around -75 ppm is indicative of the CF₃ group.

Table of Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.20 - 7.40 | m | Aromatic protons (5H) |

| ¹H | 3.50 - 3.60 | s | Benzyl CH₂ (2H) |

| ¹H | 3.40 - 3.70 | m | Piperazine protons (4H, N-CH₂) |

| ¹H | 2.40 - 2.60 | m | Piperazine protons (4H, N-CH₂) |

| ¹³C | ~157 (q, JCF ≈ 37 Hz) | q | C=O |

| ¹³C | ~117 (q, JCF ≈ 287 Hz) | q | CF₃ |

| ¹³C | 127 - 138 | m | Aromatic carbons |

| ¹³C | ~63 | s | Benzyl CH₂ |

| ¹³C | ~53 | s | Piperazine CH₂ |

| ¹³C | ~45 | s | Piperazine CH₂ |

| ¹⁹F | ~ -75 | s | CF₃ |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the target compound. Electrospray ionization (ESI) in positive mode is expected to show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular formula C₁₃H₁₅F₃N₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present. Key absorption bands are expected for the amide C=O stretch (around 1680-1700 cm⁻¹), C-F stretches (strong bands in the 1100-1300 cm⁻¹ region), and C-H stretches of the aromatic and aliphatic groups.

Conclusion: A Reliable Pathway to a Key Building Block

The synthesis of this compound via N-acylation of 1-benzylpiperazine with trifluoroacetic anhydride is a robust and efficient method. This guide has provided a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and characterization guidelines. The successful synthesis and purification of this compound provide researchers with a valuable building block for the development of novel compounds with potential therapeutic applications. Adherence to the principles of scientific integrity and meticulous experimental execution, as outlined in this document, will ensure the reproducible and high-yield synthesis of this important molecule.

References

-

Synthesis of a Similar Compound: Synthesis of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]

- General Method for Trifluoroacetyl Substituted Amines: Method for preparing trifluoro acetyl substituted ring amine and its derivative.

-

NMR of N-Acylpiperazines: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Characterization of 1-Benzylpiperazine: 1-Benzylpiperazine. PubChem. [Link]

-

FTIR of Trifluoroacetyl Compounds: Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. [Link]

An In-depth Technical Guide to N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, a fluorinated derivative of benzylpiperazine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to present a robust guide for researchers. The guide covers a proposed synthetic pathway, predicted physicochemical and spectral properties, and a discussion of its potential pharmacological relevance based on the well-documented activities of its constituent pharmacophores: benzylpiperazine and trifluoroacetamide. This document aims to serve as a foundational resource to stimulate and support further research into this and related compounds.

Introduction and Rationale

This compound emerges as a compound of significant interest at the intersection of psychoactive substance research and medicinal chemistry. It integrates the core structure of 1-benzylpiperazine (BZP), a compound known for its stimulant and euphoriant properties, with a trifluoroacetamide moiety. The introduction of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] This strategic combination suggests that this compound may possess a unique pharmacological profile, potentially modulating the activity of the parent BZP or introducing novel biological activities.

The benzylpiperazine scaffold is a cornerstone in the development of various centrally acting agents, primarily due to its interaction with dopaminergic and serotonergic pathways.[4][5] On the other hand, the trifluoroacetamide group is recognized for its ability to improve the pharmacokinetic properties of drug candidates.[2][6] The convergence of these two structural features in the target molecule warrants a thorough investigation of its chemical and biological characteristics. This guide aims to provide a detailed, albeit partially predictive, framework for its synthesis, characterization, and potential applications, thereby laying the groundwork for future empirical studies.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies. Based on its chemical structure, a set of predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Source |

| Molecular Formula | C13H16F3N3O | - |

| Molecular Weight | 287.29 g/mol | - |

| CAS Number | 1198285-47-0 | AiFChem |

| LogP (octanol/water) | ~2.5 - 3.5 | Computational Prediction |

| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Computational Prediction |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 4 | - |

| Rotatable Bonds | 3 | - |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

The predicted LogP value suggests that the compound possesses moderate lipophilicity, which is often correlated with good membrane permeability and oral bioavailability.[7] The TPSA is within a range typically associated with CNS-active molecules.

Synthesis and Purification

Proposed Synthetic Pathway

The most direct approach involves the reaction of 1-benzylpiperazine with trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct.

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

1-Benzylpiperazine

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 1-benzylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (1.1 equivalents).

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition of TFAA can be exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Trifluoroacetic anhydride is highly reactive towards water, which would lead to the formation of trifluoroacetic acid and reduce the yield of the desired product.

-

Low Temperature Addition: The acylation reaction is often exothermic. Adding the TFAA at 0 °C helps to control the reaction rate and minimize side reactions.

-

Base: Triethylamine acts as a scavenger for the trifluoroacetic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining trifluoroacetic acid and the triethylammonium salt. The brine wash helps to remove any residual water from the organic layer.

Spectral Characterization (Predicted)

Detailed spectral analysis is essential for the unambiguous identification and characterization of the synthesized compound. The following are predicted spectral data based on the chemical structure and known spectral properties of similar compounds.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the piperazine ring.

Caption: Predicted 1H NMR chemical shifts.

-

Aromatic Protons (Ar-H): A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl Protons (Ar-CH2): A singlet around δ 3.5 ppm for the two protons of the benzylic methylene group.

-

Piperazine Protons: Two distinct sets of signals for the piperazine ring protons. The protons adjacent to the nitrogen bearing the trifluoroacetamide group are expected to be deshielded and appear as a triplet around δ 3.2-3.4 ppm. The protons adjacent to the benzyl group are expected to appear as a triplet around δ 2.5-2.7 ppm.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~155-160 (quartet, JC-F ≈ 35-40 Hz) |

| CF3 | ~115-120 (quartet, JC-F ≈ 280-290 Hz) |

| Aromatic C (quaternary) | ~137-139 |

| Aromatic CH | ~127-130 |

| Ar-CH2 | ~62-64 |

| Piperazine CH2 (adjacent to N-COCF3) | ~45-48 |

| Piperazine CH2 (adjacent to N-benzyl) | ~52-54 |

Note: The carbonyl and trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms.[8][9]

FTIR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11][12]

-

N-H Stretch: A weak to medium absorption band is expected around 3300-3400 cm-1, although in some amides this can be absent or very broad.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3000-3100 cm-1 (aromatic) and 2800-3000 cm-1 (aliphatic).

-

C=O Stretch (Amide): A strong absorption band in the range of 1680-1720 cm-1 is characteristic of the amide carbonyl group.

-

C-F Stretch: Strong and broad absorption bands in the region of 1100-1300 cm-1 are characteristic of the C-F bonds in the trifluoromethyl group.[12]

-

C-N Stretch: Absorptions in the fingerprint region (1000-1250 cm-1).

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]+) at m/z 287. The fragmentation pattern will likely be dominated by the cleavage of the benzyl group and fragmentation of the piperazine ring.[13][14][15]

-

Molecular Ion ([M]+): m/z 287

-

Major Fragments:

Potential Biological Activity and Applications

The pharmacological profile of this compound is hypothesized to be a composite of the activities of its two main structural components.

Benzylpiperazine Pharmacophore: CNS Activity

1-Benzylpiperazine (BZP) is a well-known psychoactive substance that primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, with weaker effects on serotonin.[5][16] This results in stimulant and euphoric effects.[17] It is plausible that this compound retains some affinity for monoamine transporters. The trifluoroacetamide group may modulate this activity by altering the compound's binding affinity, selectivity, or metabolic stability.

Caption: Hypothesized mechanism of action on monoamine transporters.

Trifluoroacetamide Moiety: Drug Development Implications

The introduction of a trifluoroacetyl group can significantly impact a molecule's properties in a drug discovery context:[2][18][19]

-

Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, potentially increasing the half-life of the compound.[2]

-

Lipophilicity and Permeability: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and absorption.[2]

-

Binding Interactions: The electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity.

Potential Therapeutic Applications

Given its structural features, this compound could be investigated for a range of applications in neuroscience and pharmacology, including:

-

Probes for Monoamine Transporters: As a potential modulator of DAT and NET, it could serve as a research tool to study the function of these transporters.

-

Scaffold for CNS Drug Discovery: The molecule could be a starting point for the development of novel antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD).

-

Dopaminergic and Serotonergic System Modulators: Further structural modifications could lead to compounds with tailored selectivity for different monoamine systems.

Conclusion and Future Directions

This compound represents a scientifically intriguing molecule at the crossroads of established pharmacophores. While direct experimental data remains scarce, this in-depth technical guide provides a solid, albeit predictive, foundation for its synthesis, characterization, and potential biological relevance. The proposed synthetic protocol is robust and based on well-established chemical reactions. The predicted spectral data offer a benchmark for the characterization of this compound.

Future research should focus on the following areas:

-

Experimental Validation: The synthesis and full experimental characterization (NMR, IR, MS, and elemental analysis) of this compound are paramount to confirm the predictions made in this guide.

-

In Vitro Pharmacological Profiling: Screening the compound against a panel of monoamine transporters and receptors will elucidate its primary biological targets and mechanism of action.

-

In Vivo Studies: Should in vitro studies reveal interesting activity, subsequent in vivo experiments in animal models would be necessary to assess its pharmacokinetic profile and behavioral effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and trifluoroacetamide moieties will help to optimize activity and selectivity.

This guide serves as a call to the scientific community to explore the chemical and biological landscape of this and related fluorinated benzylpiperazine derivatives, which hold the potential for the discovery of novel chemical probes and therapeutic agents.

References

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxic effects of BZP-based party pills. The New Zealand Medical Journal, 121(1272), 83–91.

- Staack, R. F., & Maurer, H. H. (2005). Piperazine-derived designer drugs: a new class of abused psychoactive substances?. Therapeutic Drug Monitoring, 27(6), 739–746.

- Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 100(1-2), 1–9.

- Sykutera, M., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(19), 4434.

- Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.

- Olah, G. A., & Prakash, G. K. S. (2005). Calculated and experimental 13 C NMR chemical shifts. Journal of Organic Chemistry, 70(23), 9419-9423.

-

Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Guan, Y., et al. (2021). Accurate Prediction of 1H and 13C Chemical Shifts for Druglike Molecules with a Quantum Chemistry-Machine Learning Approach.

- Prezzavento, O., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 9(10), 2531-2543.

- Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11.

- CN101481335A. (2009). Process for preparing N-benzyl piperazine.

- Siedenbiedel, G., & Torkelson, J. (2018). FT-IR spectra of trifluoroacetamide-terminated (1), amine-terminated (2) and blocked isocyanate-terminated (3) G5 polyurethane dendrimers. Polymer, 145, 114-123.

- Jensen, J. H. (2004). A Simple Synthesis of N-Alkylpiperazines.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 66(15), 10045-10099.

- Wiens, J. R., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6433.

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

- Kristoffersen, K. A., et al. (2020). Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. Scientific Reports, 10(1), 8031.

- Wessig, P., & Koenig, B. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4235.

- Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physicochemical profiling of drugs and drug-like compounds. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.

- Nikoofard, H., Sargolzaei, M., & Faridbod, F. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 64(4), 842-848.

- Cheong, W. J., & Park, J. H. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1391.

- Al-Dhabi, N. A., & Perumal, P. T. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Serbian Chemical Society, 82(9), 963-976.

-

SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

- Li, Y., et al. (2023).

- Smith, A. B. (2021). Synthesis and Utility of Chiral and Achiral Trifluoroacetamide Substrates in Cycloaddition Reactions. Brigham Young University.

- Lim, H. K., & Chow, S. T. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 18-25.

- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Fluorine to Drug Development. Journal of Medicinal Chemistry, 63(20), 11417–11457.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Balachandran, C., et al. (2014). Crystal data and structure tenement parameters of N-benzyl-2,2,2-trifluoroacetamide. SpringerPlus, 3, 538.

- CN103124721B. (2015). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Kristoffersen, K. A., et al. (2020). Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. Scientific Reports, 10(1), 8031.

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

- Dickson, A. J., Vorce, S. P., Holler, J. M., & Lyons, T. P. (2010). Detection of 1-benzylpiperazine, 1-(3-trifluoromethylphenyl)-piperazine, and 1-(3-chlorophenyl)-piperazine in 3,4-methylenedioxymethamphetamine-positive urine samples. Journal of Analytical Toxicology, 34(8), 464–469.

-

Bowers Laboratory. (n.d.). Piperazic Acid Synthesis. Retrieved from [Link]

- Ismatov, D. M., et al. (2017). 1-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione.

- Rahmania, A., & Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

- Wube, A. A., et al. (2020). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 25(21), 5084.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. etd.auburn.edu [etd.auburn.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. azooptics.com [azooptics.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]

- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 15. researchgate.net [researchgate.net]

- 16. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Trifluoroacetamides [organic-chemistry.org]

An In-depth Technical Guide to N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide: A Prospective Analysis for CNS Drug Discovery

Abstract

This technical guide provides a comprehensive, prospective analysis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide (CAS Number: 1198285-47-0), a molecule of significant interest at the intersection of psychoactive substance research and modern medicinal chemistry. Lacking extensive characterization in current literature, this document leverages established principles of organic synthesis and neuropharmacology to construct a foundational body of knowledge for researchers, scientists, and drug development professionals. We present a detailed, novel synthetic protocol, predict key physicochemical properties, and outline a robust experimental workflow to investigate its hypothesized mechanism of action as a modulator of monoamine neurotransmitter systems. This guide serves as a foundational resource to catalyze further investigation into this and related compounds as potential central nervous system (CNS) agents.

Introduction: Rationale and Scientific Context

The piperazine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities. Notably, 1-benzylpiperazine (BZP) and its analogs are known for their stimulant properties, primarily mediated through interactions with dopamine and serotonin transporters and receptors.[1][2][3] These compounds potentiate central dopamine, serotonin, and noradrenaline neurotransmission, leading to effects comparable to, albeit less potent than, amphetamines.[1][3] BZP itself was initially explored as a potential antidepressant, highlighting the therapeutic potential of this chemical class.[3]

Concurrently, the strategic incorporation of fluorine atoms, particularly as a trifluoroacetyl group, is a cornerstone of modern drug design.[4] The trifluoroacetyl moiety can significantly enhance a molecule's metabolic stability, bioavailability, and receptor binding affinity by altering its lipophilicity and electronic properties.[4][5][6] It can also serve as a versatile and orthogonal protecting group in complex syntheses.[5][7]

This compound represents a logical fusion of these two chemical motifs. The trifluoroacetylation of the N-amino function of a benzylpiperazine precursor could modulate the parent molecule's pharmacological profile, potentially attenuating certain psychoactive effects while enhancing others, or improving its drug-like properties. This guide, therefore, presents a hypothetical yet scientifically grounded exploration of this compound's synthesis, properties, and potential as a novel CNS-active agent.

Synthesis and Characterization

While specific literature on the synthesis of this compound is unavailable, a plausible and efficient synthetic route can be designed based on established chemical reactions. The proposed synthesis involves a two-step process starting from commercially available 1-benzylpiperazine.

Proposed Synthetic Pathway

The proposed synthesis involves the N-amination of 1-benzylpiperazine followed by trifluoroacetylation of the resulting hydrazine derivative.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-amino-4-benzylpiperazine

-

To a stirred solution of 1-benzylpiperazine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile, add a suitable aminating agent like hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-amino-4-benzylpiperazine.

Step 2: Synthesis of this compound

-

Dissolve 1-amino-4-benzylpiperazine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise to the stirred solution.[8][9] TFAA is highly reactive and moisture-sensitive, so appropriate handling precautions are necessary.[8]

-

After the addition is complete, allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group, distinct signals for the piperazine ring protons, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the piperazine carbons, the benzylic carbon, and the carbonyl and trifluoromethyl carbons of the acetamide group.

-

¹⁹F NMR: A singlet is expected for the -CF₃ group, providing a clear diagnostic peak.[10] The chemical shift of this peak can provide information about the electronic environment of the trifluoroacetyl group.[11][12]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch, C=O stretch (amide), aromatic C-H stretches, and strong C-F stretches.

-

Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, which are crucial for assessing its drug-like characteristics.

| Property | Predicted Value | Rationale / Method |

| Molecular Formula | C₁₃H₁₆F₃N₃O | Based on structure |

| Molecular Weight | 287.29 g/mol | Based on structure |

| LogP (octanol/water) | ~2.5 - 3.5 | Increased lipophilicity due to the benzyl and trifluoroacetyl groups. |

| pKa (most basic) | ~7.0 - 8.0 | The basicity of the piperazine nitrogen is reduced by the adjacent electron-withdrawing trifluoroacetamide group. |

| Aqueous Solubility | Low to moderate | The presence of polar groups (amide, piperazine nitrogens) may be offset by the lipophilic benzyl and trifluoromethyl groups. |

| Hydrogen Bond Donors | 1 | The N-H of the amide. |

| Hydrogen Bond Acceptors | 4 | The two piperazine nitrogens, the carbonyl oxygen, and potentially the fluorine atoms. |

| Rotatable Bonds | 3 | Indicating a degree of conformational flexibility. |

Hypothesized Biological Activity and Mechanism of Action

Based on the known pharmacology of its core structures, this compound is hypothesized to be a modulator of the dopaminergic and serotonergic systems.

-

Primary Hypothesis: The compound will act as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT), similar to BZP.[1] The trifluoroacetamide group may alter the potency and selectivity between these two transporters compared to the parent benzylpiperazine.

-

Mechanism of Action: By inhibiting reuptake or promoting the release of dopamine and serotonin, the compound would increase their concentrations in the synaptic cleft, leading to enhanced neurotransmission. This could result in stimulant, antidepressant, or anxiolytic effects, depending on the precise balance of its actions on the two systems.[2]

Caption: Hypothesized mechanism of action on monoamine transporters.

Proposed Research Workflow: A Roadmap for Investigation

To validate the hypothesized biological activity, a systematic, multi-tiered experimental approach is recommended.

In Vitro Assays: Target Engagement and Functional Activity

The initial phase of investigation should focus on confirming the interaction of the compound with its putative molecular targets.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

-

Methodology:

-

Prepare cell membrane homogenates from HEK293 cells stably expressing the respective human transporters.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and increasing concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

-

Rationale: This assay provides direct evidence of target engagement and allows for the determination of affinity and selectivity.[13][14]

Experimental Protocol: Neurotransmitter Uptake Assays

-

Objective: To assess the functional effect of the compound on transporter activity.

-

Methodology:

-

Use synaptosomes prepared from rat brain tissue or HEK293 cells expressing the transporters.

-

Pre-incubate the cells/synaptosomes with various concentrations of the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

-

After a short incubation period, terminate the uptake by rapid filtration and washing.

-

Measure the amount of radioactivity taken up by the cells/synaptosomes.

-

-

Rationale: This functional assay determines whether the compound acts as an inhibitor of neurotransmitter reuptake, a key mechanism for CNS stimulants and antidepressants.[15]

In Vivo Studies: Behavioral Pharmacology

Should the in vitro data support the hypothesis, preliminary in vivo studies in rodent models would be warranted to assess the compound's CNS effects.

Experimental Protocol: Locomotor Activity Assay

-

Objective: To evaluate the stimulant or sedative effects of the compound.

-

Methodology:

-

Administer the compound (e.g., via intraperitoneal injection) to mice at various doses.

-

Place individual animals in open-field arenas equipped with infrared beams to automatically track movement.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 60-120 minutes).

-

-

Rationale: An increase in locomotor activity is a hallmark of CNS stimulants that enhance dopaminergic activity.[2]

Caption: Recommended workflow for preclinical evaluation.

Conclusion and Future Directions

This compound stands as an uncharacterized but promising molecule for CNS drug discovery. This guide provides the first, albeit prospective, in-depth technical overview of this compound. By wedding the known CNS activity of the benzylpiperazine core with the advantageous physicochemical properties conferred by the trifluoroacetamide group, this molecule warrants empirical investigation. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined experimental workflow provides a clear and logical path for elucidating its pharmacological profile. Future research should focus on executing this workflow to determine the compound's affinity, functional activity, and in vivo effects, thereby establishing a foundation for potential therapeutic applications.

References

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. Available at: [Link]

-

Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. PubMed. Available at: [Link]

-

Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. Available at: [Link]

-

Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. ACS Publications. Available at: [Link]

-

Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society. Available at: [Link]

-

Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Available at: [Link]

-

1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

-

Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. Available at: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

-

1-Benzylpiperazine and other Piperazine-based Derivatives. OUCI. Available at: [Link]

-

Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. OKCHEM. Available at: [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC - PubMed Central. Available at: [Link]

-

Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. Available at: [Link]

-

Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. NIH. Available at: [Link]

-

Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. PubMed Central. Available at: [Link]

-

N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. Available at: [Link]

-

Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. Available at: [Link]

-

Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]

-

Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Fluorinated Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ACS Publications. Available at: [Link]

-

Trifluoroacetic anhydride. Wikipedia. Available at: [Link]

Sources

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 9. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 10. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]

- 14. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unraveling the Enigmatic Mechanism of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide: A Technical Guide for Advanced Research

Abstract

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a synthetic compound of significant interest within the neuropharmacological landscape due to its structural relationship to benzylpiperazine (BZP), a well-documented psychoactive agent. While direct empirical data on the specific mechanism of action for this trifluoroacetylated derivative remains to be fully elucidated in publicly accessible literature, its molecular architecture provides a strong foundation for a hypothesis-driven investigation into its interaction with central nervous system targets. This technical guide synthesizes the known pharmacology of the benzylpiperazine scaffold, evaluates the potential influence of the 2,2,2-trifluoroacetamide moiety, and presents a comprehensive, field-proven framework for its definitive mechanistic characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their therapeutic potential.

Introduction: The Benzylpiperazine Lineage and the Rise of a Novel Derivative

The piperazine class of compounds has a rich history in medicinal chemistry, yielding agents with diverse pharmacological activities. Within this class, 1-benzylpiperazine (BZP) has emerged as a prominent psychoactive substance, known for its stimulant and euphoric effects, which bear a resemblance to those of amphetamine.[1] The mechanism of BZP is primarily attributed to its interaction with monoamine neurotransmitter systems, specifically by promoting the release of dopamine and norepinephrine, and to a lesser extent, inhibiting the reuptake of serotonin.[2][3] This multifaceted activity on key catecholamines and serotonin underpins its characteristic psychostimulant profile.[4][5]

The introduction of a 2,2,2-trifluoroacetamide group at the N1-position of the piperazine ring, yielding this compound, presents an intriguing structural modification. Trifluoroacetylation is a common strategy in medicinal chemistry employed to modulate a compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity of the fluorine atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological targets. While some research has explored the biological activities of simpler N-benzyl-2,2,2-trifluoroacetamide compounds, revealing antimicrobial and antioxidant properties, the primary pharmacological impact of this modification on the BZP core is anticipated to be on its neuromodulatory effects.[6][7]

This guide will, therefore, proceed on the well-grounded hypothesis that the core mechanism of action of this compound is centered on the modulation of monoamine transporters, with the trifluoroacetamide group potentially refining its potency, selectivity, and metabolic profile.

Postulated Core Mechanism of Action: A Focus on Monoamine Transporters

Based on the robust evidence surrounding its parent compound, BZP, the principal hypothesis is that this compound functions as a monoamine transporter modulator. Its effects are likely mediated through interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][8]

Interaction with Dopamine and Norepinephrine Transporters

BZP is a known releasing agent for dopamine and norepinephrine.[3] It is postulated that this compound will retain this characteristic, leading to an increase in the extracellular concentrations of these crucial neurotransmitters in synaptic clefts. This action would be responsible for the predicted stimulant effects, such as increased alertness, euphoria, and locomotor activation. The trifluoroacetamide group may influence the affinity of the compound for DAT and NET, potentially altering its potency as a releasing agent or introducing inhibitory activity.

Interaction with the Serotonin Transporter

BZP also exhibits activity at the serotonin transporter, albeit with lower potency compared to its effects on DAT and NET.[1] It is plausible that this compound will also interact with SERT, likely as a reuptake inhibitor. The addition of the trifluoroacetamide moiety could enhance its affinity for SERT, potentially leading to a more balanced dopaminergic and serotonergic profile, akin to that of 3,4-methylenedioxymethamphetamine (MDMA).[2]

A visual representation of this hypothesized mechanism is presented below:

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility and Stability of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. As a molecule featuring a piperazine core, a common scaffold in medicinal chemistry, understanding its physicochemical properties is paramount for predicting its behavior in biological systems and formulating it into a viable drug product.[1][2] This document outlines detailed, field-proven protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies to elucidate potential degradation pathways. The methodologies are grounded in principles set forth by the International Council for Harmonisation (ICH) and are designed to generate robust data for regulatory submissions and internal drug development decision-making.[3][4][5][6]

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is contingent on a thorough understanding of its fundamental properties. Among the most critical are solubility and stability. These two parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influence its bioavailability, and determine its shelf-life and storage requirements.

This compound incorporates several structural motifs of interest:

-

A Benzylpiperazine Core: The piperazine ring is a versatile scaffold found in numerous approved drugs.[1][2] It is highly soluble in water and can be functionalized to modulate pharmacological activity.[1][7] However, the piperazine ring can also be susceptible to metabolic degradation.[8][9]

-

A Trifluoroacetamide Group: This functional group can enhance metabolic stability and modulate the lipophilicity of the molecule.[10][11] Its impact on solubility and stability must be empirically determined.

This guide provides the necessary experimental framework to de-risk the development of this compound by establishing a comprehensive physicochemical profile.

Solubility Characterization: Beyond a Single Number

Aqueous solubility is a key determinant of oral absorption. It is essential to differentiate between two primary types of solubility measurements: thermodynamic and kinetic.

Theoretical Underpinnings

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It represents the true solubility limit and is crucial for biopharmaceutical classification.

-

Kinetic Solubility measures the concentration of a compound at the point of precipitation when a solution (typically in DMSO) is rapidly diluted into an aqueous buffer. This high-throughput assay is invaluable for early-stage screening, as it mimics the conditions a compound might experience upon injection or rapid dissolution.

The piperazine moiety, being basic, suggests that the solubility of this compound will be pH-dependent. Therefore, characterization across a physiologically relevant pH range is mandatory.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the gold-standard shake-flask method.

-

Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Compound Addition: Add an excess of this compound to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][13]

-

Data Analysis: Report the solubility in µg/mL or µM at each pH.

Experimental Protocol: Kinetic Solubility (Nephelometric Method)

This high-throughput method assesses precipitation upon addition to aqueous media.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10-20 mM.

-

Assay Plate Preparation: Dispense the aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) into a 96-well microplate.

-

Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells.

-

Precipitation Detection: Measure the turbidity of each well over time (e.g., 1-2 hours) using a nephelometer or a plate reader capable of measuring light scattering.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.

| pH | Thermodynamic Solubility (µg/mL @ 25°C) | Kinetic Solubility (µM) |

| 1.2 | [Insert Experimental Value] | [Insert Experimental Value] |

| 4.5 | [Insert Experimental Value] | [Insert Experimental Value] |

| 6.8 | [Insert Experimental Value] | [Insert Experimental Value] |

| 7.4 | [Insert Experimental Value] | [Insert Experimental Value] |

Stability Assessment: Probing for Molecular Liabilities

Stability testing is essential to identify degradation pathways, determine intrinsic stability, and establish a stability-indicating analytical method.[3][14] The cornerstone of this effort is forced degradation, or stress testing, as mandated by ICH guidelines.[3][4][5][6][15]

The Logic of Forced Degradation

Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing.[3][15] The goal is to generate potential degradation products and identify the compound's vulnerabilities.[3][14] A degradation level of 10-15% is generally considered optimal for method validation.[16]

The primary stress conditions are:

-

Hydrolysis: Across a range of pH values.

-

Oxidation: Using an oxidizing agent like hydrogen peroxide.

-

Photolysis: Exposure to UV and visible light.

-

Thermal Stress: At elevated temperatures.

Experimental Workflow: Forced Degradation

The following diagram illustrates the logical flow of a forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocols for Stress Conditions

For each condition, a control sample (protected from stress) should be analyzed alongside the stressed sample.

-

Acid: Prepare a solution of the compound in 0.1 M HCl.

-

Base: Prepare a solution of the compound in 0.1 M NaOH.

-

Neutral: Prepare a solution of the compound in purified water.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the acidic and basic samples before dilution and injection into the HPLC system.

-

Preparation: Prepare a solution of the compound in a mixture of methanol and 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Collect samples at various time points.

-

Analysis: Inject directly into the HPLC system.

-

Exposure: Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]

-

Control: A dark control, wrapped in aluminum foil, should be stored under the same temperature conditions.

-

Analysis: Analyze the samples after the exposure period.

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent and store it in the same oven.

-

Sampling: Collect samples at various time points.

-

Analysis: Analyze the samples.

The Stability-Indicating Method

A crucial outcome of forced degradation is the development of a stability-indicating analytical method. This is typically an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Key Method Attributes:

-

Specificity: The method must demonstrate that the peak for this compound is free from interference from degradants. This is confirmed using a photodiode array (PDA) detector to assess peak purity and by coupling the HPLC to a mass spectrometer (MS) to confirm the mass of the eluting peak.

-

Mass Balance: The sum of the parent compound and all degradation products should account for close to 100% of the initial concentration of the parent compound.[14] This confirms that all major degradants are being detected.

| Stress Condition | % Degradation of Parent | No. of Degradants | Observations / Potential Pathways |

| 0.1 M HCl, 60°C, 24h | [Insert Value] | [Insert Value] | [e.g., Potential hydrolysis of the amide bond] |

| 0.1 M NaOH, 60°C, 24h | [Insert Value] | [Insert Value] | [e.g., Significant degradation observed] |

| 3% H₂O₂, RT, 24h | [Insert Value] | [Insert Value] | [e.g., N-oxidation of piperazine nitrogens] |

| ICH Q1B Photolysis | [Insert Value] | [Insert Value] | [e.g., Minor degradation, compound is relatively photostable] |

| 80°C, Solid, 7 days | [Insert Value] | [Insert Value] | [e.g., Compound is thermally stable in solid state] |

Logical Framework for Development Decisions

The data generated from these studies directly inform critical drug development decisions. The following diagram outlines the decision-making process based on the physicochemical profile.

Caption: Decision tree based on solubility and stability outcomes.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the essential characterization of this compound. By systematically evaluating its thermodynamic and kinetic solubility, and by probing its chemical liabilities through forced degradation studies, researchers and drug development professionals can build a comprehensive data package. This information is indispensable for guiding formulation development, defining storage conditions, ensuring regulatory compliance, and ultimately, maximizing the potential for clinical and commercial success.

References

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

Sharp Clinical (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical. Available at: [Link]

-

World Health Organization (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. Available at: [Link]

-

Pharma Beginners (2025). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. Available at: [Link]

-

Luminata (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]

-

AMSbiopharma (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

-

European Medicines Agency (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Q Laboratories (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. Available at: [Link]

-

Staack, R. F., et al. (2003). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Kamata, T., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. Available at: [Link]

-

Singh, R., et al. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

-

Wikipedia. Benzylpiperazine. Wikipedia. Available at: [Link]

-

Solubility of Things. Piperazine. Solubility of Things. Available at: [Link]

-

Li, H., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available at: [Link]

-

Eide-Haugmo, I., et al. (2011). Solid liquid solubility of piperazine. SINTEF. Available at: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. EMCDDA. Available at: [Link]

-

Li, H., et al. (2014). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. Available at: [Link]

-

SIELC Technologies. HPLC Analysis of TFA. SIELC. Available at: [Link]

-

Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 171378360. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 172702912. PubChem. Available at: [Link]

-

Waters Corporation (2021). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. Waters Corporation. Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Trifluoroacetic acid. HELIX Chromatography. Available at: [Link]

-

Brennan, K. A., et al. (2009). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). ResearchGate. Available at: [Link]

-

Balachandran, C., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]

-

Balachandran, C., et al. (2014). Table 1 Crystal data and structure tenement parameters of N-benzyl-. ResearchGate. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

- 13. helixchrom.com [helixchrom.com]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. acdlabs.com [acdlabs.com]

- 16. biopharminternational.com [biopharminternational.com]

Trifluoroacetylation of 1-Benzylpiperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the trifluoroacetylation of 1-benzylpiperazine, a key chemical transformation utilized in the synthesis of diverse, pharmacologically relevant molecules. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a field-proven experimental protocol, and insights into its practical applications.

Strategic Importance in Medicinal Chemistry

The introduction of a trifluoroacetyl group is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 1-Benzylpiperazine is a widely used scaffold in the design of bioactive compounds, particularly for central nervous system targets.[1][2] Its trifluoroacetylation yields 1-benzyl-4-(trifluoroacetyl)piperazine, a versatile intermediate for further synthetic elaboration in drug discovery programs.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The trifluoroacetylation of 1-benzylpiperazine is a classic example of a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). This addition forms a transient tetrahedral intermediate, which then collapses, eliminating a trifluoroacetate leaving group to yield the stable N-trifluoroacetylated product.

To drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine or pyridine, is typically added. This base serves to neutralize the trifluoroacetic acid byproduct generated during the reaction, preventing the protonation of the starting amine and ensuring its availability for nucleophilic attack.

Caption: Logical workflow of the trifluoroacetylation reaction.

Field-Proven Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of 1-benzyl-4-(trifluoroacetyl)piperazine.

Materials and Reagents

| Reagent | Grade | Recommended Supplier |

| 1-Benzylpiperazine | ≥98% | Sigma-Aldrich, Alfa Aesar |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich, Acros Organics |

| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich, Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Step-by-Step Methodology

Caption: A detailed workflow for the synthesis and purification of 1-benzyl-4-(trifluoroacetyl)piperazine.

Detailed Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice-water bath under a nitrogen or argon atmosphere.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution. An exothermic reaction may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-benzyl-4-(trifluoroacetyl)piperazine as a solid or oil.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for 1-benzyl-4-(trifluoroacetyl)piperazine.

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.35-7.25 (m, 5H, Ar-H), 3.75 (t, J = 5.0 Hz, 2H, piperazine-H), 3.65 (t, J = 5.0 Hz, 2H, piperazine-H), 3.55 (s, 2H, Ph-CH₂), 2.50 (t, J = 5.0 Hz, 2H, piperazine-H), 2.45 (t, J = 5.0 Hz, 2H, piperazine-H). |